molecular formula C6H14O3 B3049647 2-(Methoxymethyl)-2-methylpropane-1,3-diol CAS No. 21398-89-0

2-(Methoxymethyl)-2-methylpropane-1,3-diol

Cat. No. B3049647
CAS RN: 21398-89-0
M. Wt: 134.17 g/mol
InChI Key: PHYLYOUKLVCIAO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylpropane-1,3-diol, also known as MMS, is a chemical compound that has gained attention in scientific research due to its unique properties. MMS is a colorless, odorless, and water-soluble liquid that is commonly used as a solvent and a stabilizer in various industries.

Mechanism Of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylpropane-1,3-diol is not fully understood. However, it is believed that 2-(Methoxymethyl)-2-methylpropane-1,3-diol acts as a nucleophile, reacting with electrophilic compounds to form stable adducts. 2-(Methoxymethyl)-2-methylpropane-1,3-diol can also act as a reducing agent, donating electrons to other compounds to reduce them.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-methylpropane-1,3-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Methoxymethyl)-2-methylpropane-1,3-diol can inhibit the growth of cancer cells by inducing apoptosis. 2-(Methoxymethyl)-2-methylpropane-1,3-diol has also been shown to have antioxidant properties, protecting cells from oxidative stress. In animal studies, 2-(Methoxymethyl)-2-methylpropane-1,3-diol has been shown to have anti-inflammatory effects and can improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

2-(Methoxymethyl)-2-methylpropane-1,3-diol has several advantages for use in lab experiments. It is a versatile solvent that can dissolve both polar and nonpolar compounds, making it useful in a wide range of experiments. Additionally, 2-(Methoxymethyl)-2-methylpropane-1,3-diol is stable and has a long shelf life, making it a reliable solvent for long-term experiments.
However, there are also limitations to using 2-(Methoxymethyl)-2-methylpropane-1,3-diol in lab experiments. 2-(Methoxymethyl)-2-methylpropane-1,3-diol can be toxic if ingested or inhaled, and it can also be irritating to the skin and eyes. Additionally, 2-(Methoxymethyl)-2-methylpropane-1,3-diol can react with some compounds, leading to unwanted side reactions.

Future Directions

There are several future directions for research on 2-(Methoxymethyl)-2-methylpropane-1,3-diol. One area of interest is the development of new synthetic methods for 2-(Methoxymethyl)-2-methylpropane-1,3-diol that are more efficient and environmentally friendly. Additionally, there is interest in exploring the potential of 2-(Methoxymethyl)-2-methylpropane-1,3-diol as a drug delivery agent, as it has been shown to be effective in solubilizing and stabilizing drugs. Finally, there is potential for 2-(Methoxymethyl)-2-methylpropane-1,3-diol to be used in the development of new vaccines and other biological products, as it has been shown to be an effective stabilizer.

Scientific Research Applications

2-(Methoxymethyl)-2-methylpropane-1,3-diol has been used in various scientific research applications due to its unique properties. 2-(Methoxymethyl)-2-methylpropane-1,3-diol is a versatile solvent that can dissolve both polar and nonpolar compounds, making it useful in a wide range of research fields. 2-(Methoxymethyl)-2-methylpropane-1,3-diol has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2-(Methoxymethyl)-2-methylpropane-1,3-diol has been used as a stabilizer in the production of vaccines and other biological products.

properties

IUPAC Name

2-(methoxymethyl)-2-methylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(3-7,4-8)5-9-2/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLYOUKLVCIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175662
Record name 2-(Methoxymethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-2-methylpropane-1,3-diol

CAS RN

21398-89-0
Record name 2-(Methoxymethyl)-2-methyl-1,3-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-2-methylpropane-1,3-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-2-methylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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